tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a pyridine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-(6-(methylthio)pyridin-3-yl)piperidine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with a catalyst such as palladium on carbon.
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Piperidine derivative
Substitution: Carboxylic acid
Scientific Research Applications
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H24N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-(6-methylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-5-7-13(18)12-8-9-14(21-4)17-11-12/h8-9,11,13H,5-7,10H2,1-4H3 |
InChI Key |
VUOQSOJRPZOKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.